N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide
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Overview
Description
N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C11H11N5OS2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.04050234 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized various derivatives of imidazo[2,1-b]thiazole, exploring their potential as antiulcer, antitumor, antimicrobial, and antitubercular agents. For instance, a study focused on the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, although they did not exhibit significant antisecretory activity, several showed good cytoprotective properties (Starrett et al., 1989). Another research endeavor highlighted the synthesis of new imidazo[2,1-b]thiazole linked thiadiazole conjugates, which demonstrated promising anti-proliferative efficacy against hepatic cancer cell lines, underscoring their potential as drug candidates against hepatocellular carcinoma (Rashdan et al., 2020).
Antimicrobial and Antitubercular Potency
The antimicrobial activities of compounds featuring the imidazo[2,1-b]thiazole moiety have been a focal point of research, with several studies reporting promising results against a range of bacterial and fungal pathogens. Notably, a series of compounds synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide exhibited notable antimicrobial and antituberculosis activities, highlighting their potential in combating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).
Anti-Tuberculosis Agents Targeting QcrB
Imidazo[2,1-b]thiazole-5-carboxamides have emerged as a new class of anti-tuberculosis compounds with nanomolar potency against both replicating and drug-resistant Mycobacterium tuberculosis. These compounds target QcrB, a key component of the mycobacterial electron transport chain, offering a novel mechanism of action for TB therapy. The efficacy of these compounds in macrophages infected with Mtb further substantiates their potential as anti-TB agents (Moraski et al., 2016).
Future Directions
properties
IUPAC Name |
N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS2/c1-7-14-15-9(19-7)2-3-12-10(17)8-6-16-4-5-18-11(16)13-8/h4-6H,2-3H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTWMHQHHKGZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCNC(=O)C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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